3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide
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Overview
Description
3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves multiple steps. One common method involves the reaction of 2-phenylethylamine with a thioamide derivative under specific conditions to form the thiazole ring. The reaction typically requires a catalyst and is carried out under reflux conditions . The final step involves the oxidation of the thiazole ring to introduce the 5,5-dioxide functionality .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the thiazole ring or the phenylethyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole, ritonavir, abafungin, and bleomycin share structural similarities with 3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide.
Other Heterocycles: Imidazoles and oxazoles are also structurally related and exhibit similar biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the phenylethyl group and the 5,5-dioxide functionality, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H16N2O2S2 |
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Molecular Weight |
296.4 g/mol |
IUPAC Name |
5,5-dioxo-3-(2-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-imine |
InChI |
InChI=1S/C13H16N2O2S2/c14-13-15(7-6-10-4-2-1-3-5-10)11-8-19(16,17)9-12(11)18-13/h1-5,11-12,14H,6-9H2 |
InChI Key |
SGQUNMIYQVOSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=N)N2CCC3=CC=CC=C3 |
Origin of Product |
United States |
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